molecular formula C18H18N2OS2 B2996104 N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE CAS No. 797020-75-8

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B2996104
CAS No.: 797020-75-8
M. Wt: 342.48
InChI Key: ZMWCPHHTIUBXAM-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a cyclohepta[b]thiophene ring, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[b]thiophene ring, introduction of the cyano group, and attachment of the phenylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and phenylsulfanyl group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
  • 2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
  • N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide

Uniqueness

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE stands out due to its unique combination of functional groups and ring structure, which confer distinct chemical and biological properties

Biological Activity

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound features a unique structure characterized by a cycloheptathiophene ring and a phenylsulfanyl group. Its IUPAC name is N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(phenylsulfanyl)acetamide. The molecular formula is C15H15N3O1SC_{15}H_{15}N_{3}O_{1}S, with a molecular weight of approximately 299.36 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the cycloheptathiophene ring.
  • Introduction of the cyano group.
  • Coupling with the phenylsulfanyl moiety.

Optimized reaction conditions are crucial for achieving high yields and purity in the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the nitro and cyano groups may enhance its affinity for various enzymes and receptors involved in critical physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Compounds derived from similar structures have shown efficacy against various cancer cell lines by inhibiting topoisomerase enzymes and inducing apoptosis .
  • In vitro studies reveal that such compounds can effectively reduce cell viability in prostate and lung cancer models .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • Some derivatives demonstrate activity against fungal strains and bacteria by disrupting cellular processes or inhibiting specific metabolic pathways .
  • Notably, compounds with structural similarities have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Case Studies

Case Study 1: Anticancer Efficacy
A study examined the anticancer effects of related compounds on SK-LU-1 lung cancer cells. The results indicated that specific derivatives significantly inhibited cell proliferation compared to controls. The mechanism was linked to the induction of apoptosis via caspase activation.

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of compounds structurally related to this compound against several Candida species. The study reported that these compounds exhibited potent antifungal activity with MIC values lower than those of traditional antifungals .

Data Tables

Activity Cell Line/Organism IC50/MIC Reference
AnticancerSK-LU-1< 50 µM
AntifungalCandida albicans< 20 µg/mL
Enzyme InhibitionTopoisomerase IBSignificant inhibition

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c19-11-15-14-9-5-2-6-10-16(14)23-18(15)20-17(21)12-22-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWCPHHTIUBXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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